3-Ethyl-5-methylheptane
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Overview
Description
3-Ethyl-5-methylheptane is an organic compound with the molecular formula C10H22. It is a branched alkane, which means it consists of carbon and hydrogen atoms arranged in a non-linear structure. This compound is one of the many isomers of decane, and it is characterized by the presence of an ethyl group and a methyl group attached to the heptane chain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-5-methylheptane can be achieved through various organic reactions. One common method involves the alkylation of heptane with ethyl and methyl groups under controlled conditions. This process typically requires a catalyst, such as aluminum chloride (AlCl3), and is carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of petrochemical feedstocks. The process includes the separation of heptane from crude oil, followed by selective alkylation using ethyl and methyl halides in the presence of a catalyst. The reaction conditions are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-5-methylheptane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form alcohols, ketones, or carboxylic acids, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can convert this compound into simpler hydrocarbons.
Substitution: Halogenation reactions can replace hydrogen atoms with halogen atoms, such as chlorine or bromine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation can be carried out using halogens (Cl2, Br2) in the presence of light or a catalyst.
Major Products Formed
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: Simpler alkanes.
Substitution: Halogenated alkanes.
Scientific Research Applications
3-Ethyl-5-methylheptane has several applications in scientific research:
Chemistry: It is used as a reference compound in the study of branched alkanes and their properties.
Biology: It serves as a model compound in the study of hydrocarbon metabolism in microorganisms.
Medicine: Research on its derivatives may lead to the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Ethyl-5-methylheptane involves its interaction with molecular targets through hydrophobic interactions. In biological systems, it may be metabolized by enzymes that catalyze the oxidation of hydrocarbons. The pathways involved include the cytochrome P450 enzyme system, which plays a crucial role in the metabolism of various organic compounds .
Comparison with Similar Compounds
Similar Compounds
- 3-Ethyl-4-methylheptane
- 3-Ethyl-6-methylheptane
- 2-Ethyl-5-methylheptane
- 3-Methyl-5-ethylheptane
Uniqueness
3-Ethyl-5-methylheptane is unique due to its specific branching pattern, which influences its physical and chemical properties. Compared to its isomers, it may exhibit different boiling points, melting points, and reactivity. This uniqueness makes it valuable in studies related to the structure-property relationship of branched alkanes .
Properties
CAS No. |
52896-90-9 |
---|---|
Molecular Formula |
C10H22 |
Molecular Weight |
142.28 g/mol |
IUPAC Name |
3-ethyl-5-methylheptane |
InChI |
InChI=1S/C10H22/c1-5-9(4)8-10(6-2)7-3/h9-10H,5-8H2,1-4H3 |
InChI Key |
VXARVYMIZCGZGG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CC(CC)CC |
Origin of Product |
United States |
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